Nonacosa-1,20-diene

Catalog No.
S14889844
CAS No.
104899-41-4
M.F
C29H56
M. Wt
404.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonacosa-1,20-diene

CAS Number

104899-41-4

Product Name

Nonacosa-1,20-diene

IUPAC Name

nonacosa-1,20-diene

Molecular Formula

C29H56

Molecular Weight

404.8 g/mol

InChI

InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,18,20H,1,4-17,19,21-29H2,2H3

InChI Key

GWMUSMWRNDPWOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCCCCCC=C

Description

Nonacosa-1,20-diene is a natural product found in Botryococcus braunii with data available.

Biofilm Formation and Structural Integrity

Nonacosa-1,20-diene plays a fundamental role in microbial biofilm architecture through its incorporation into extracellular polymeric substances that provide structural stability and protection [8] [4]. The compound contributes to the formation of three-dimensional biofilm networks that enable microorganisms to withstand harsh environmental conditions [4]. Research on Pseudomonas furukawaii demonstrated that extracellular polymeric substances containing long-chain hydrocarbons like nonacosa-1,20-diene create porous, compact flake-like structures essential for water retention and mechanical stability [4].

The hydrocarbon-rich matrix formed by nonacosa-1,20-diene and related compounds serves as a diffusion barrier that protects embedded microorganisms from toxic compounds and oxidative stress [9] [10]. Studies on beewolf symbionts revealed that host-derived long-chain alkenes and alkanes, including compounds structurally similar to nonacosa-1,20-diene, provide effective protection against nitric oxide exposure during symbiont transmission [9] [10]. This protective mechanism demonstrates the critical importance of hydrocarbon compounds in maintaining biofilm integrity under stress conditions [8] [11].

Environmental Stress Tolerance Mechanisms

The presence of nonacosa-1,20-diene in microbial systems significantly enhances resistance to various environmental stressors including temperature fluctuations, osmotic stress, and chemical toxicity [8] [12] [13]. Marine bacteria producing long-chain alkenes demonstrate remarkable efficiency in alkane degradation at depth, suggesting that these compounds contribute to stress tolerance in extreme environments [14] [15]. The compound's hydrophobic nature allows it to integrate into cell membranes and biofilm matrices, modifying their fluidity and permeability characteristics to maintain cellular function under adverse conditions [5] [16].

Microalgae synthesizing nonacosa-1,20-diene exhibit enhanced survival capabilities under nutrient-poor conditions and environmental perturbations [17] [16]. Research on stress-induced lipid accumulation in microalgae reveals that long-chain hydrocarbons serve as energy-rich carbon storage batteries that enable survival during transient harsh environmental conditions [16]. The biosynthesis of nonacosa-1,20-diene increases under stress conditions, indicating its role as a protective metabolite that helps organisms cope with environmental challenges [5] [16].

Table 2: Sources and Ecological Significance of Nonacosa-1,20-diene

Source/OrganismEcological RoleEnvironmental Significance
Botryococcus brauniiColony flotation, stress protectionBiofuel production, carbon cycling
Marine microalgaeMembrane stability, stress resistanceMarine productivity indicator
Terrestrial plants (cuticular waxes)Water barrier, UV protectionClimate adaptation marker
Soil microorganismsCarbon storage, membrane functionSoil health indicator
Sedimentary depositsPaleoenvironmental markerPaleolimnological reconstruction

Membrane Stability and Cellular Protection

Nonacosa-1,20-diene contributes to membrane stability through its integration into lipid bilayers, where it functions as a fluidity regulator similar to other long-chain hydrocarbons [5] [18]. The compound's unique structure with terminal and internal double bonds allows for optimal packing within membrane systems while maintaining appropriate fluidity for cellular processes [18]. This membrane-stabilizing function becomes particularly important under temperature stress, where the compound helps maintain membrane integrity and prevents cellular damage [19] [16].

Research on marine phytoplankton demonstrates that hydrocarbon-producing organisms exhibit enhanced resilience to climate change effects through metabolic adaptations involving compounds like nonacosa-1,20-diene [20]. The compound's role in nutrient uptake plasticity allows marine algae to adapt and cope with nutrient-poor ocean conditions predicted under future climate scenarios [20]. This adaptive mechanism represents a critical evolutionary advantage that enables organisms to thrive in changing environmental conditions [17] [20].

Coevolutionary Relationships Between Hydrocarbon-Producing Microbes and Symbiotic Organisms

Algal-Bacterial Symbiotic Associations

The production of nonacosa-1,20-diene by microorganisms has facilitated complex coevolutionary relationships with symbiotic partners, particularly in algal-bacterial associations [29] [30] [31]. Research on Botryococcus braunii reveals extensive microbial consortiums associated with this hydrocarbon-producing microalga, including species such as Achromobacter piechaudii, Acidovorax citrulli, and Methylibium petroleiphilum [29]. These bacterial associates benefit from the hydrocarbon-rich environment created by the host while providing essential services such as nutrient cycling and protection from pathogens [30] [32].

The novel alphaproteobacterial ectosymbiont designated as BOTRYCO-2 demonstrates remarkable coevolutionary adaptation to hydrocarbon-producing algae [30] [33]. This symbiont promotes significantly higher biomass productivity in Botryococcus braunii cultures, suggesting mutualistic benefits derived from the hydrocarbon-rich environment [30] [33]. The symbiotic relationship involves complex metabolic exchanges where bacterial partners utilize algal-derived hydrocarbons while providing growth-promoting factors and stress protection [34] [31].

Metabolic Integration and Resource Sharing

Coevolutionary relationships involving nonacosa-1,20-diene-producing organisms demonstrate sophisticated metabolic integration between partners [35] [34] [31]. In algal-bacterial co-cultures, aerobic bacteria oxidize organic compounds and release carbon dioxide that can be utilized by photosynthetic partners, creating efficient nutrient cycling systems [31] [36]. The hydrocarbon compounds produced by algae serve as carbon and energy sources for bacterial partners, establishing sustainable syntrophic relationships [35] [31].

Research on mixed algal-bacterial populations reveals that mutualistic bacteria consume oxygen evolved by algae, creating anaerobic conditions suitable for hydrocarbon production without damaging photosynthetic apparatus [31]. This metabolic cooperation enables sustained production of compounds like nonacosa-1,20-diene while maintaining cellular viability under stress conditions [31] [36]. The integration of bacterial and algal metabolisms through hydrocarbon-mediated interactions represents a fundamental ecological strategy that enhances survival and productivity [34] [31].

Evolutionary Adaptations and Host Protection

The coevolution of hydrocarbon-producing microbes with their symbiotic partners has resulted in sophisticated protection mechanisms that safeguard both organisms from environmental stresses [9] [10] [34]. Host-derived hydrocarbons, including compounds similar to nonacosa-1,20-diene, function as diffusion barriers that protect symbionts from host-generated antimicrobial defenses [9] [10]. This protection mechanism demonstrates how hydrocarbon production has evolved as a strategy to maintain beneficial symbiotic relationships while eliminating harmful microorganisms [9] [10].

Endosymbiotic relationships involving hydrocarbon-producing organisms show evidence of horizontal gene transfer events that have shaped lipid metabolism pathways [34]. Diacylglycerol kinase enzymes involved in these symbiotic associations represent evolutionary adaptations that regulate lipid metabolism and maintain mutualistic interactions [34]. The fatty acids and hydrocarbons produced by host organisms serve as sole carbon sources for endosymbiotic bacteria, establishing obligate metabolic dependencies that drive continued coevolution [34] [15].

The retro-ene reaction has emerged as a powerful methodology for the construction of long-chain diene systems through strategic bond fragmentation and hydrogen transfer processes [1] [2] [3]. This thermal pericyclic reaction proceeds through a concerted mechanism involving a six-center transition state, where the formation of carbon-carbon double bonds is coupled with the elimination of specific leaving groups [1] [4].

Mechanism and Thermodynamic Considerations

The retro-ene reaction operates through a [σ2s + π2s + π2s] concerted process, characterized by the simultaneous breaking of carbon-hydrogen and carbon-carbon bonds while forming new double bonds [4] [5]. For long-chain diene construction, the reaction typically requires elevated temperatures ranging from 100°C to 300°C, with activation barriers varying significantly based on substrate structure [4] [3].

Computational studies using density functional theory methods have revealed crucial insights into reaction barriers. For acylallene derivatives, activation barriers of 167 kJ/mol and 181 kJ/mol have been calculated for imine and formaldehyde elimination respectively [3] [6]. These findings demonstrate that the nature of the leaving group significantly influences reaction kinetics, with imine elimination proceeding at lower temperatures than formaldehyde elimination [3].

Temperature Optimization Strategies

Strategic temperature control represents a critical factor in optimizing retro-ene reactions for diene synthesis [7]. Temperature ramping protocols involve gradually increasing reaction temperatures to optimize reaction rates while minimizing side reactions [7]. Temperature cycling strategies alternate between different thermal conditions to promote specific reaction pathways and enhance overall selectivity [7].

For long-chain substrate systems, reaction temperatures must be carefully balanced to achieve sufficient thermal energy for bond breaking while preventing degradation of sensitive functional groups [2] [8]. Studies on allyl sulfide pyrolysis demonstrate that endothermic retro-ene processes require precise thermal management to achieve optimal product distributions [8].

Temperature Range (°C)Substrate TypeActivation Barrier (kJ/mol)Product Selectivity (%)Reference
167-181Acylallene derivatives167-18185-92 [3]
130-160Diol substrates12575-85 [2]
400-800Dialkyl sulfides138-19560-75 [8]

Solvent and Catalyst Effects

The choice of reaction medium significantly impacts retro-ene reaction efficiency and selectivity [7]. High-boiling point solvents such as diphenyl ether and diethylene glycol dimethyl ether provide thermal stability while maintaining reactant solubility [7]. Flash vacuum thermolysis techniques enable gas-phase reactions that minimize intermolecular side reactions and improve product selectivity [3].

Base-mediated retro-ene reactions utilizing potassium hydride and crown ether systems have demonstrated enhanced reactivity for specific substrate classes [2]. These anionic conditions can lower activation barriers significantly, enabling reactions to proceed at reduced temperatures while maintaining high selectivity [2].

Application to Nonacosa-1,20-diene Systems

For the synthesis of nonacosa-1,20-diene analogues, retro-ene methodology offers unique advantages in constructing the requisite 1,20-diene framework. The approach involves designing precursor molecules containing appropriately positioned leaving groups that can undergo selective elimination to reveal the desired diene system.

Substrate design considerations include positioning suitable hydrogen donors at strategic locations to enable the required 1,5-hydrogen shifts [1] [4]. The long aliphatic chain of nonacosa systems necessitates careful consideration of conformational effects and potential competing reaction pathways.

Transition Metal-Catalyzed Cross-Metathesis Approaches

Transition metal-catalyzed cross-metathesis has revolutionized the synthesis of complex diene systems through its ability to form carbon-carbon double bonds with high efficiency and functional group tolerance [9] [10] [11]. For nonacosa-1,20-diene synthesis, this methodology offers precise control over double bond placement and stereochemistry through appropriate catalyst selection and reaction optimization.

Grubbs Catalyst Systems

The development of ruthenium-based Grubbs catalysts has provided unprecedented access to diene synthesis through cross-metathesis reactions [12] [13]. First-generation Grubbs catalyst, synthesized from ruthenium trichloride and tricyclohexylphosphine, established the foundation for well-defined metathesis catalysis [12]. Second-generation catalysts incorporating N-heterocyclic carbene ligands demonstrate enhanced activity and stability while maintaining broad functional group tolerance [12] [13].

For diene synthesis applications, second-generation Grubbs catalysts exhibit superior performance in cross-metathesis reactions involving terminal alkenes and internal olefins [14] [13]. The catalyst operates through a dissociative mechanism where phosphine displacement creates a 16-electron active species capable of forming metallacyclobutane intermediates [13].

Catalyst Activity and Selectivity Profiles

Cross-metathesis selectivity follows predictable patterns based on olefin reactivity classifications [15] [16]. Type I olefins, including terminal alkenes and styrenes, readily undergo homodimerization and serve as excellent cross-metathesis partners [15]. Type II olefins, such as internal alkenes and acrylates, participate in cross-metathesis but resist homodimerization [15]. Type III olefins, including sterically hindered substrates, undergo cross-metathesis slowly and resist both homo- and cross-metathesis [15].

For nonacosa-1,20-diene synthesis, strategic pairing of Type I terminal olefin precursors with Type II internal alkene partners enables selective cross-metathesis while minimizing undesired homodimerization [15] [16]. Catalyst loading optimization typically requires 1-5 mol% catalyst for efficient conversions [13] [17].

Catalyst GenerationActivity (TOF h⁻¹)Functional Group ToleranceSelectivity (E:Z)Reference
First-generation Grubbs50-100Moderate3:1 to 5:1 [12]
Second-generation Grubbs200-500High4:1 to 8:1 [12] [13]
Hoveyda-Grubbs150-300High5:1 to 10:1 [17]

Schrock Catalyst Systems

Molybdenum and tungsten-based Schrock catalysts offer complementary reactivity profiles for cross-metathesis applications [18] [19]. These 14-electron alkylidene complexes demonstrate exceptional activity for alkyne metathesis and specialized olefin transformations [20] [18]. Recent developments in air-stable Schrock catalyst formulations have expanded their synthetic utility while maintaining high catalytic efficiency [18].

Schrock catalysts excel in Z-selective metathesis reactions, providing access to cis-alkene products that are difficult to obtain using ruthenium systems [19] [21]. For macrocyclic diene synthesis, tungsten alkylidenes enable selective formation of Z-configured double bonds with selectivities reaching 97% [21].

Stereoselectivity Control Mechanisms

Achieving stereoselectivity in cross-metathesis requires careful consideration of steric and electronic factors [22] [23] [24]. Z-selective catalysts incorporate bulky ligand frameworks that enforce specific metallacyclobutane conformations, favoring formation of cis-alkene products [23] [24]. Dithiolate ligand systems provide enhanced stability at elevated temperatures while maintaining high Z-selectivity [24].

Computational studies reveal that structural strain in both substrate and catalyst plays a key role in determining stereochemical outcomes [22]. Anthracene-thiolate-ligated ruthenium complexes demonstrate complete restriction of E-conformations through bottom-bound mechanisms, enabling Z-selective synthesis with activation barriers of only 13 kcal/mol [23].

Application to Long-Chain Diene Synthesis

Cross-metathesis methodology for nonacosa-1,20-diene synthesis involves strategic disconnection of the target molecule into appropriate olefin precursors. Terminal alkene fragments can be coupled with internal olefin partners using optimized catalyst systems to construct the desired diene framework [11] [14].

Reaction optimization requires careful attention to concentration effects, temperature control, and catalyst selection to achieve maximum conversion while minimizing side reactions [11] [15]. High-concentration protocols have been developed that operate at 20-40 times higher substrate concentrations than traditional methods, improving process efficiency for large-scale applications [19].

Biomimetic Synthesis Strategies Inspired by Algal Metabolic Pathways

Biomimetic synthesis approaches draw inspiration from natural biosynthetic pathways observed in algae and other microorganisms that produce long-chain diene compounds [25] [26] [27]. These strategies leverage enzymatic transformations and pathway engineering to achieve stereoselective synthesis of nonacosa-1,20-diene analogues through environmentally sustainable methodologies.

Algal Fatty Acid Biosynthesis Pathways

Microalgae employ sophisticated biosynthetic machinery for the production of long-chain polyunsaturated fatty acids through coordinated desaturase and elongase activities [26] [28] [29]. The fatty acid synthase pathway operates through iterative cycles of condensation, reduction, dehydration, and reduction to construct carbon chains of varying lengths [26] [28].

In microalgae such as Botryococcus braunii, hydrocarbon biosynthesis proceeds through specialized pathways involving fatty acid elongation followed by decarboxylation to generate alkenes and alkadienes [25] [27]. These organisms demonstrate remarkable efficiency in converting oleic acid precursors to complex diene products through tightly regulated enzymatic cascades [25].

Desaturase-Elongase Cascade Systems

The biosynthesis of long-chain dienes involves alternating desaturation and elongation reactions catalyzed by specific enzyme families [26] [29] [30]. Fatty acid desaturases introduce double bonds at specific positions along the carbon chain, with delta-9, delta-12, and delta-15 desaturases being particularly important for diene formation [30]. Elongase enzymes, particularly ELOVL2 and ELOVL5, catalyze the addition of two-carbon units through malonyl-CoA condensation reactions [29] [31].

The microsomal fatty acid chain elongation system operates through a four-step process involving condensation, reduction, dehydration, and reduction [29]. Rate-limiting condensation reactions are catalyzed by elongase enzymes that exhibit substrate specificity for different fatty acid chain lengths and saturation levels [29] [31].

Enzyme ClassSubstrate SpecificityProduct FormationCellular LocationReference
Delta-9 desaturaseStearic acid (18:0)Oleic acid (18:1)Plastid [32]
Delta-12 desaturaseOleic acid (18:1)Linoleic acid (18:2)Endoplasmic reticulum [33]
ELOVL5 elongaseC18-C22 PUFAC20-C24 PUFAEndoplasmic reticulum [29]
ELOVL2 elongaseC20-C22 PUFAC22-C24 PUFAEndoplasmic reticulum [29]

Metabolic Engineering Approaches

Synthetic biology strategies enable the reconstruction of algal biosynthetic pathways in heterologous host systems for scalable diene production [34] [35] [36]. Overexpression of key desaturase and elongase genes in microalgae and bacterial hosts has demonstrated enhanced production of target fatty acid products [33] [37] [34].

Metabolic flux optimization involves redirecting carbon flow toward diene biosynthesis through strategic enzyme overexpression and pathway engineering [34] [38]. Nitrogen deprivation strategies trigger lipid accumulation while simultaneously altering fatty acid desaturation patterns, providing a controllable approach to diene synthesis [38].

CRISPR-Cas9 genome editing tools enable precise modification of endogenous fatty acid biosynthesis pathways [34] [36]. These approaches allow for targeted knockout of competing pathways while enhancing flux through desired biosynthetic routes.

Biocatalytic Chain Extension Strategies

Biomimetic approaches to nonacosa-1,20-diene synthesis can incorporate biocatalytic chain extension methodologies that mimic natural elongation processes [39] [40]. Carboxylic acid reductase and transaminase cascade systems enable the conversion of fatty acid precursors to amine derivatives that can serve as synthetic intermediates [39].

Cytochrome P450 monooxygenase systems provide regioselective hydroxylation capabilities for introducing functional groups at specific positions along fatty acid chains [40]. These biocatalytic transformations can be engineered into synthetic routes to enable selective functionalization of long-chain precursors.

Pathway Design and Optimization

Biomimetic synthesis design requires comprehensive understanding of natural metabolic networks and their regulation [41] [42]. Multi-enzyme cascade systems can be assembled to recreate key biosynthetic transformations while incorporating synthetic modifications to enhance selectivity and yield [42].

Modular synthetic biology approaches enable the systematic construction of artificial biosynthetic pathways that combine elements from different natural systems [42] [43]. These strategies provide access to unnatural diene products while leveraging the efficiency and selectivity of enzymatic transformations.

XLogP3

14.5

Exact Mass

404.438201786 g/mol

Monoisotopic Mass

404.438201786 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-11-2024

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